molecular formula C19H24N2O4 B8460969 tert-butyl 3-(4-oxo-4-phenylmethoxybutyl)pyrazole-1-carboxylate

tert-butyl 3-(4-oxo-4-phenylmethoxybutyl)pyrazole-1-carboxylate

Cat. No.: B8460969
M. Wt: 344.4 g/mol
InChI Key: DKEIAPXSMJYYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3-(4-oxo-4-phenylmethoxybutyl)pyrazole-1-carboxylate: is an organic compound with the molecular formula C19H24N2O4 and a molecular weight of 344.4 g/mol This compound is characterized by a pyrazole ring substituted with a tert-butyl ester group and a benzyloxy-oxobutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[4-(benzyloxy)-4-oxobutyl]-1H-pyrazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(benzyloxy)-4-oxobutyl]-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxy-oxobutyl chain can enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 3-(4-oxo-4-phenylmethoxybutyl)pyrazole-1-carboxylate

InChI

InChI=1S/C19H24N2O4/c1-19(2,3)25-18(23)21-13-12-16(20-21)10-7-11-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11,14H2,1-3H3

InChI Key

DKEIAPXSMJYYAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)CCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 60.0 g (236 mmol) of 4-[1-(tert-butoxycarbonyl)-1H-pyrazol-3-yl]butanoic acid from step C above in 400 mL of DMF was added 48.9 g (354 mmol) of potassium carbonate followed by dropwise addition of 40.0 mL (300 mmol) of benzyl bromide. The resulting mixture was stirred for 24 h, quenched with water, and extracted with ethyl acetate (3×300 mL). The combined organic layers were washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness in vacuo. The crude residue was purified by silica gel chromatography eluting with 30% ethyl acetate in hexanes to afford the title compound as a yellow oil (55.6 g. 68.4%). LC-MS: m/z (ES) 345 (MH)+.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
68.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.